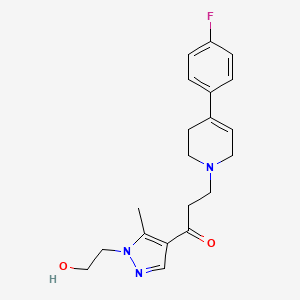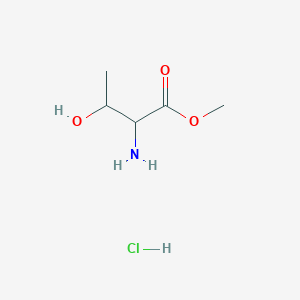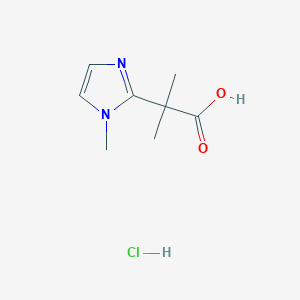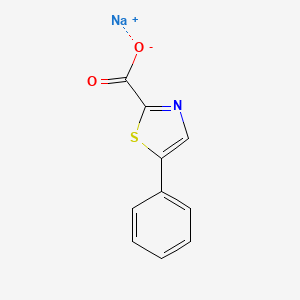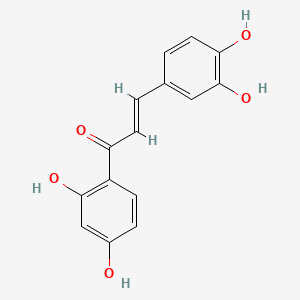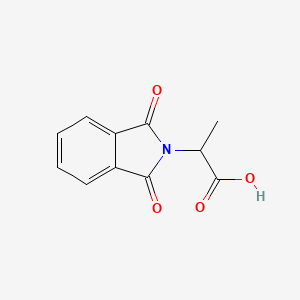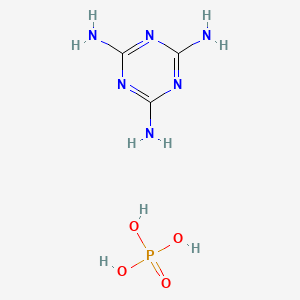
6-Fluoro-4-hydroxyquinoline
Übersicht
Beschreibung
6-Fluoro-4-hydroxyquinoline is an organic compound that has been studied intensively by scientists over the past years. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of fluorinated quinolines, including 6-Fluoro-4-hydroxyquinoline, exploits a variety of methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular formula of 6-Fluoro-4-hydroxyquinoline is C9H6FNO . It is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Quinolines
6-Fluoro-4-hydroxyquinoline is used in the synthesis of fluorinated quinolines . A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
Functionalization of Polyfluorinated Quinolines
This compound is also used in novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .
Antibacterial Activity
6-Fluoro-4-hydroxyquinoline is an important intermediate for the preparation of antibacterial fluoroquinolones . Fluoroquinolones exhibit a broad spectrum of antibacterial activity .
Antimalarial Drugs
The quinoline skeleton has been used for a long time as a basic structure for search of synthetic antimalarial drugs . Fluoroquinolines like fluoroquine and mefloquine are examples of such drugs .
Antineoplastic Drugs
Fluoroquinolines have also found use in the field of antineoplastic drugs. The antineoplastic drug Brequinar® and its analogs proved to be useful in transplantation medicine, and also for treatment of rheumatic arthritis and psoriasis .
Treatment of Heart Diseases
Flosequinan, a fluoroquinoline, is one of the drugs of new generation for treatment of heart diseases .
Agriculture
A number of fluorinated quinolines have found application in agriculture .
Components for Liquid Crystals
Fluorinated quinolines, including 6-Fluoro-4-hydroxyquinoline, are also used as components for liquid crystals .
Safety and Hazards
Zukünftige Richtungen
Compounds containing the 8-hydroxyquinoline moiety, such as 6-Fluoro-4-hydroxyquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Wirkmechanismus
Target of Action
6-Fluoro-4-hydroxyquinoline, a derivative of quinolines and quinolones, has been found to exhibit numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The primary targets of 6-Fluoro-4-hydroxyquinoline are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them ideal targets for antimicrobial agents .
Mode of Action
6-Fluoro-4-hydroxyquinoline inhibits bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This interaction disrupts the replication process, leading to the death of the bacterial cells .
Biochemical Pathways
It is known that the compound interferes with the dna supercoiling process, which is crucial for bacterial dna replication . This disruption can lead to downstream effects such as the inhibition of bacterial growth and proliferation .
Pharmacokinetics
Quinolones, in general, are known for their broad-spectrum activity and excellent tissue penetration These properties suggest that 6-Fluoro-4-hydroxyquinoline may also exhibit good absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of 6-Fluoro-4-hydroxyquinoline’s action primarily involve the disruption of bacterial DNA synthesis . By inhibiting the function of gyrase and topoisomerase IV enzymes, the compound prevents the supercoiling of bacterial DNA, which is a critical step in DNA replication . This disruption leads to the death of bacterial cells, thereby exerting its antimicrobial effects .
Action Environment
The efficacy and stability of 6-Fluoro-4-hydroxyquinoline can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity may be affected by the presence of other microorganisms, the pH of the environment, and the presence of organic matter . Additionally, the compound’s stability may be affected by factors such as temperature and light exposure.
Eigenschaften
IUPAC Name |
6-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZXOYSEYWCLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959907 | |
| Record name | 6-Fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-hydroxyquinoline | |
CAS RN |
21873-50-7, 391-78-6 | |
| Record name | 6-Fluoro-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21873-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 391-78-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



